Heptapotassium hydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate
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Overview
Description
Heptapotassium hydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate is a chemical compound with the molecular formula C6H15K7N2O13P4. It is known for its complex structure and significant applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of heptapotassium hydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate typically involves the reaction of ethane-1,2-diylbis(nitrilobis(methylene)) with phosphonic acid derivatives in the presence of potassium hydroxide. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The process involves continuous monitoring and adjustment of parameters such as temperature, pH, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Heptapotassium hydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield phosphonate esters, while reduction reactions may produce phosphonic acid derivatives .
Scientific Research Applications
Heptapotassium hydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate has a wide range of scientific research applications, including:
Chemistry: It is used as a chelating agent and in the synthesis of complex organic molecules.
Biology: The compound is used in biochemical assays and as a stabilizing agent for enzymes and proteins.
Mechanism of Action
The mechanism of action of heptapotassium hydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate involves its ability to chelate metal ions and interact with various molecular targets. The compound can form stable complexes with metal ions, which can inhibit or promote specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and conditions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to heptapotassium hydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate include:
- Sodium ethane-1,2-diylbis(nitrilobis(methylene))tetrakisphosphonate
- Calcium ethane-1,2-diylbis(nitrilobis(methylene))tetrakisphosphonate
- Magnesium ethane-1,2-diylbis(nitrilobis(methylene))tetrakisphosphonate
Uniqueness
What sets this compound apart from similar compounds is its higher solubility in water and its ability to form more stable complexes with metal ions. This makes it particularly useful in applications where high solubility and stability are required .
Properties
CAS No. |
93983-27-8 |
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Molecular Formula |
C6H13K7N2O12P4 |
Molecular Weight |
702.76 g/mol |
IUPAC Name |
heptapotassium;hydron;N,N,N',N'-tetrakis(phosphonatomethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C6H20N2O12P4.7K/c9-21(10,11)3-7(4-22(12,13)14)1-2-8(5-23(15,16)17)6-24(18,19)20;;;;;;;/h1-6H2,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);;;;;;;/q;7*+1/p-7 |
InChI Key |
FYIDGTKIRRXTAB-UHFFFAOYSA-G |
Canonical SMILES |
[H+].C(CN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])N(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[K+].[K+].[K+].[K+].[K+].[K+].[K+] |
Origin of Product |
United States |
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